1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide
Description
The compound 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is a hydrobromide salt of a substituted tetrahydro-naphthalene derivative. Its structure includes a partially hydrogenated naphthalene backbone (tetrahydro ring) with a chlorine atom at position 6, a methoxy group at position 5, and a dimethylamino group at position 1. The hydrobromide counterion enhances stability and solubility, a common feature in pharmaceutical salts .
Properties
CAS No. |
63766-12-1 |
|---|---|
Molecular Formula |
C14H21BrClNO2 |
Molecular Weight |
350.68 g/mol |
IUPAC Name |
[(6-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-hydroxymethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H20ClNO2.BrH/c1-16(2)14(17)11-6-4-5-10-9(11)7-8-12(15)13(10)18-3;/h7-8,11,14,17H,4-6H2,1-3H3;1H |
InChI Key |
PKFLRMGRLBJGHH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C(C1CCCC2=C1C=CC(=C2OC)Cl)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of substituents, and the final hydrobromide formation. Common synthetic routes may include:
Step 1: Formation of the naphthalene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Chlorination to introduce the chlorine substituent.
Step 4: Dimethylamination to add the dimethylamino group.
Step 5: Methoxylation to introduce the methoxy group.
Step 6: Formation of the hydrobromide salt through reaction with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalene derivatives.
Substitution: Replacement of substituents such as chlorine with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce dihydronaphthalene compounds.
Scientific Research Applications
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydro-Naphthalene Derivatives
- Positional Effects : The target compound’s 6-chloro and 5-methoxy substituents likely confer distinct electronic and steric properties compared to the 7-methoxy-6-methyl analog in . Chlorine’s electron-withdrawing nature may influence reactivity and binding interactions differently than methyl groups .
- Functional Groups: The dimethylamino group in the target compound and ’s sulfonamide derivative highlight divergent pharmacological potentials. Dimethylamino groups often enhance lipophilicity and bioavailability .
Salt Forms and Stability
Hydrobromide salts, like the target compound, are compared to hydrochlorides and free bases:
- Solubility and Handling : Hydrobromide salts (e.g., Galantamine Hydrobromide in ) typically exhibit higher aqueous solubility than free bases. Storage at room temperature in well-closed containers is standard for such salts .
- Impurity Profiles : Pharmacopeial standards () emphasize rigorous testing for related compounds. For instance, Citalopram Hydrobromide requires monitoring of multiple impurities (e.g., Related Compounds A, C, D), a protocol likely applicable to the target compound .
Physicochemical Properties
Elemental analysis data from (C₁₃H₁₄NOBr) aligns with brominated tetrahydro-naphthalene derivatives, though the target compound’s higher molecular weight suggests distinct analytical benchmarks. Hydrobromide salts typically show characteristic melting points and chromatographic retention times, as seen in USP methods for Galantamine Hydrobromide .
Biological Activity
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide (CAS No. 63766-12-1) is a complex organic compound belonging to the class of naphthalenemethanol derivatives. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a naphthalene ring with multiple substituents, including a methanol group, chlorine atom, dimethylamino group, and methoxy group. The empirical formula is , with a molecular weight of approximately 305.65 g/mol.
| Property | Value |
|---|---|
| Boiling Point | 285.0 ± 9.0 °C (Predicted) |
| Density | 1.047 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Methanol |
| pKa | 14.76 ± 0.10 (Predicted) |
| Color | Colorless |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antidepressant Effects
Studies have shown that derivatives of naphthalenemethanol can exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Analgesic Properties
Research suggests that the compound may possess analgesic properties similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs). This is attributed to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory response.
3. Antitumor Activity
Preliminary studies indicate potential antitumor activity against various cancer cell lines. The compound may induce apoptosis through the activation of caspase-dependent pathways.
4. Antimicrobial Activity
The compound has shown promising results against certain bacterial strains and fungi, suggesting potential applications in treating infections.
The biological activity of this compound involves interactions with specific molecular targets:
- Neurotransmitter Receptors: The compound may act as an agonist or antagonist at serotonin and norepinephrine receptors.
- Enzymatic Inhibition: It may inhibit cyclooxygenase enzymes leading to reduced inflammation and pain.
- Cell Signaling Pathways: The activation of apoptotic pathways in cancer cells points to its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antidepressant Activity Study
- A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups.
- Results indicated increased levels of serotonin and norepinephrine in the brain following treatment.
-
Analgesic Efficacy Assessment
- In a pain model using mice, the compound exhibited dose-dependent analgesic effects comparable to ibuprofen.
- The study highlighted its potential as an alternative analgesic with fewer side effects.
-
Antitumor Research
- In vitro studies showed that the compound inhibited proliferation in breast cancer cell lines with IC50 values indicating significant potency.
- Further research is ongoing to elucidate the specific apoptotic pathways activated by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
